T2 Tetraol

Beschreibung

Contextualization within Trichothecene (B1219388) Mycotoxicology Research

Trichothecene mycotoxins, including the parent compound T-2 toxin, are frequently found contaminating cereal grains and animal feed, posing risks to both animal and human health wikipedia.orgmdpi.comresearchgate.netresearchgate.net. These compounds share a common tetracyclic sesquiterpenoid 12,13-epoxytrichothec-9-ene (B1214510) ring system, which is crucial for their biological activity wikipedia.orghmdb.ca. T-2 toxin is considered one of the most toxic type A trichothecenes researchgate.net. Research in trichothecene mycotoxicology aims to understand their occurrence, toxicity mechanisms, metabolism, and potential detoxification strategies researchgate.netmdpi.commdpi.com. T2 Tetraol fits into this context as a metabolite formed during the processing of T-2 toxin within living organisms.

Historical Perspectives in this compound Investigation

Early investigations into trichothecene mycotoxins, particularly T-2 toxin, likely paved the way for the study of their metabolites, including this compound. Research into the metabolism of T-2 toxin in various animal models and in vitro systems over the decades has gradually illuminated the metabolic pathways, identifying compounds like this compound as products of these processes mdpi.comnih.govjst.go.jp. Studies dating back to the late 1970s and early 1980s were already investigating the toxicological evaluation of T-2 toxin and this compound using cell cultures nih.govcaymanchem.com. The development of analytical techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) with UV detection in the past facilitated the detection and quantification of trichothecene esters, including T-2 Tetraol researchgate.net.

Significance of this compound as a Biotransformation Product in Mycotoxin Studies

This compound holds significance in mycotoxin studies primarily because it is a key biotransformation product of T-2 toxin wikipedia.orgmdpi.comcaymanchem.comcymitquimica.com. Biotransformation refers to the modifications of mycotoxins within the body, which can alter their structure and potentially their toxicity mdpi.com. The metabolism of T-2 toxin involves several pathways, including hydrolysis, hydroxylation, deepoxidation, and conjugation wikipedia.orgmdpi.commdpi.com. This compound is most likely formed via acetylcholine (B1216132) esterases and through hydrolysis reactions wikipedia.orgmdpi.com.

Studying this compound as a metabolite is important for several reasons:

Understanding Metabolic Fate: Identifying and quantifying metabolites like this compound helps researchers understand how organisms process and eliminate T-2 toxin researchgate.netmdpi.com. This is crucial for assessing exposure levels and potential health risks mdpi.comontosight.ai.

Biomonitoring: Detecting this compound in biological samples can serve as an indicator of exposure to T-2 toxin mdpi.com.

Detoxification Mechanisms: The formation of this compound can be part of an organism's detoxification process, although biotransformation can also sometimes lead to more toxic metabolites mdpi.comjst.go.jp. Microbial deepoxidation by intestinal flora, for instance, appears to be a detoxification mechanism for trichothecenes in vivo, leading to products like deepoxy T-2 tetraol jst.go.jp.

Recent studies continue to investigate the formation of this compound during the biotransformation of T-2 toxin in various systems, including human liver cells, utilizing advanced analytical techniques like LC-Q-TOF MS nih.govnih.gov. These studies provide detailed findings on the kinetics of this compound formation alongside other metabolites like HT-2 toxin and T2 triol nih.govnih.gov.

The metabolic pathway of T-2 toxin shows that this compound is formed through hydrolysis mdpi.com. Studies have shown a time-dependent increase in this compound concentrations in cell cultures exposed to T-2 toxin nih.govnih.gov.

Here is a table summarizing some key properties of this compound:

| Property | Value/Description | Source |

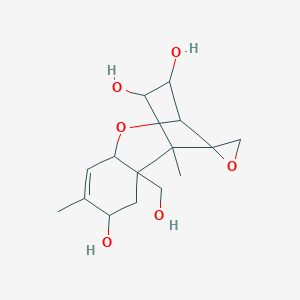

| Formal Name | 12,13-epoxy-trichothec-9-ene-3α,4β,8α,15-tetrol | caymanchem.com |

| CAS Number | 34114-99-3 | caymanchem.comcymitquimica.comfermentek.comscbt.com |

| Molecular Formula | C₁₅H₂₂O₆ | caymanchem.comcymitquimica.comfermentek.comscbt.comuni.luuni.lu |

| Formula Weight | 298.3 or 298.33 | caymanchem.comcymitquimica.comfermentek.comscbt.com |

| Synonyms | T-2 Toxin Tetraol, Toxin T4, 3-alpha,4-beta,8-alpha,15-Tetrahydroxy-12,13-epoxytrichothec-9-ene | caymanchem.comcymitquimica.comfermentek.comscbt.com |

| PubChem CID | 9904331 | uni.luuni.lunih.gov |

These properties are fundamental to its identification and study in mycotoxicology research.

Eigenschaften

IUPAC Name |

2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4,10,11-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O6/c1-7-3-9-14(5-16,4-8(7)17)13(2)11(19)10(18)12(21-9)15(13)6-20-15/h3,8-12,16-19H,4-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXZBJSXSOISTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CC1O)(C3(C(C(C(C34CO4)O2)O)O)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34114-99-3 | |

| Record name | 12,13-Epoxy-trichothec-9-ene-3-α-4-β-8-α-5-tetrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Toxin T2 tetrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Biotransformation Pathways of T2 Tetraol

Fungal Biogenesis of Parent T-2 Toxin and its Connection to T2 Tetraol

The T-2 toxin is a naturally occurring secondary metabolite produced by various species of the Fusarium fungi, such as Fusarium sporotrichioides, F. poae, and F. langsethiae. nih.gov These fungi commonly contaminate cereal crops like wheat, barley, maize, and oats, particularly under cool and moist conditions. acs.org The biosynthesis of T-2 toxin in these fungal species is a complex process that begins with the precursor trichodiene, which undergoes a series of shared oxidation and cyclization reactions to form the characteristic tetracyclic sesquiterpenoid 12,13-epoxytrichothecene ring structure. wikipedia.org this compound itself is not produced directly by the fungi in significant amounts; instead, it is a downstream metabolite formed in vivo through the hydrolysis of its parent compound, the T-2 toxin. bioaustralis.com

Metabolic Conversion of T-2 Toxin to this compound in Biological Systems

Once ingested by humans or animals, the T-2 toxin is rapidly absorbed and subjected to extensive metabolism, primarily in the liver. mdpi.com The biotransformation process is generally categorized into Phase I and Phase II reactions, which aim to increase the water solubility of the toxin to facilitate its excretion. mdpi.commdpi.com this compound is one of the final products of the Phase I hydrolysis pathway. nih.govresearchgate.net

Phase I metabolism of the T-2 toxin involves a series of structural modifications through hydrolysis (deacetylation), hydroxylation, and deepoxidation. mdpi.comnih.gov These reactions are catalyzed by various enzymes and result in a cascade of intermediate metabolites. researchgate.net

The primary and most rapid metabolic step is the deacetylation at the C-4 position, which converts the T-2 toxin into its major metabolite, HT-2 toxin. nih.gov This initial hydrolysis is a critical gateway to further breakdown. Subsequent hydrolysis of the ester groups at the C-8 and C-15 positions leads to the formation of T-2 triol and ultimately this compound. nih.govnih.gov One proposed pathway suggests that T-2 toxin is first hydrolyzed to HT-2 toxin, which is then metabolized to T-2 tetraol via an intermediate, 4-deacetylneosolaniol. nih.gov

Hydroxylation, another key Phase I reaction, typically occurs on the isovaleryl group of T-2 and HT-2, producing metabolites like 3'-hydroxy-T-2 (3'-OH-T-2) and 3'-hydroxy-HT-2 (3'-OH-HT-2). nih.govnih.gov Deepoxidation, the removal of the epoxy group at the C-12,13 position, is a significant detoxification step, as this functional group is crucial for the toxin's biological activity. nih.govfrontiersin.org

The sequential hydrolysis leading to this compound is as follows:

T-2 Toxin → HT-2 Toxin → T-2 Triol → This compound researchgate.netnih.gov

The hydrolysis of ester bonds in the T-2 toxin molecule is predominantly carried out by carboxylesterases (CES). researchgate.net These enzymes are primarily located in the liver and gastrointestinal tract and are responsible for the biotransformation of a wide range of compounds containing ester or amide bonds. nih.govnih.gov In the metabolism of the T-2 toxin, carboxylesterases play a crucial role in the initial and rate-limiting step of deacetylation, converting T-2 toxin to HT-2 toxin. researchgate.net Studies have identified that recombinant human carboxylesterase 1 (CES1) is directly involved in this hydrolysis process. frontiersin.org The action of these esterases is vital, as the deacetylation to HT-2 toxin is the precursor step for all subsequent hydrolytic metabolites, including T-2 triol and this compound. wikipedia.orgnih.gov

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that are central to Phase I metabolism of a vast array of xenobiotics, including mycotoxins. mdpi.comyoutube.com In T-2 toxin metabolism, CYP enzymes are primarily responsible for hydroxylation reactions, which occur alongside the carboxylesterase-mediated hydrolysis. nih.govresearchgate.net

Multiple CYP isoforms are involved in the biotransformation of the T-2 toxin. The relative contribution of these enzymes in human liver microsomes has been ranked, highlighting the primary role of the CYP3A subfamily. researchgate.netresearchgate.net

| CYP450 Isozyme | Relative Contribution | Primary Reaction |

|---|---|---|

| CYP3A4 | Highest | Hydroxylation (e.g., formation of 3'-OH T-2) |

| CYP2E1 | Second | Hydroxylation |

| CYP1A2 | Third | Hydroxylation |

| CYP2B6 | Lower | Hydroxylation |

| CYP2D6 | Lower | Hydroxylation |

| CYP2C19 | Lower | Hydroxylation |

This table summarizes the ranked contribution of various CYP450 enzymes to the metabolism of the T-2 toxin, based on in vitro studies. researchgate.netresearchgate.net

Following Phase I reactions, the T-2 toxin and its metabolites can undergo Phase II conjugation to further increase their polarity and facilitate elimination from the body. mdpi.comjove.com The most important Phase II reaction for T-2 toxin metabolism is glucuronidation, where UDP-glucuronosyltransferases (UGTs) catalyze the attachment of a glucuronic acid moiety to the toxin or its metabolites. jove.comnih.gov

The primary substrates for glucuronidation are the T-2 toxin itself and its main Phase I metabolite, HT-2 toxin. nih.govacs.org This process results in the formation of conjugates such as T-2-3-glucuronide, HT-2-3-glucuronide, and HT-2-4-glucuronide. mdpi.comresearchgate.net The formation of these glucuronides shows distinct species-specific patterns. nih.govacs.org For instance, in humans, HT-2-3-glucuronide is a major quantified metabolite in liver microsomes. researchgate.net While this compound is a product of hydrolysis, its precursors, T-2 and HT-2, are key targets for this conjugation pathway, which competes with the hydrolytic pathway leading to this compound.

Phase I Metabolism Pathways (Hydroxylation, Deacetylation, Deepoxidation)

In Vitro Biotransformation Studies of this compound Formation

The metabolic conversion of T-2 toxin to this compound has been demonstrated in various in vitro systems, which provide a controlled environment to study biotransformation pathways. These studies have been instrumental in identifying the sequence of metabolic reactions and the resulting products.

One study utilizing the 9,000 x g supernatant fraction of rat liver homogenate showed that T-2 toxin was rapidly converted into several metabolites, including HT-2 toxin and T-2 tetraol. nih.gov The researchers concluded that T-2 toxin was preferentially hydrolyzed at the C-4 position to yield HT-2 toxin, which was subsequently metabolized to T-2 tetraol. nih.gov

More recent studies using human cell lines, such as the human hepatoma (HepG2) cell line, have further elucidated this process. In an experiment where HepG2 cells were exposed to T-2 toxin, a rapid metabolization of the parent toxin was observed within the first few hours, with HT-2 being the main biotransformation product. nih.gov Following the initial formation of HT-2 and T-2 triol, a time-dependent increase in the concentration of this compound was observed, confirming its position as a later-stage metabolite in the hydrolysis cascade. nih.gov

| Metabolite | Peak Concentration Time | Observation |

|---|---|---|

| HT-2 Toxin | ~2 hours | Major biotransformation product (>95%) |

| T-2 Triol | ~2 hours | Intermediate metabolite, reaching maximum concentration early. |

| This compound | 6-24 hours | Concentration increased significantly at later time points. |

| Neosolaniol (B1681912) | 6-24 hours | Concentration increased significantly at later time points. |

This table summarizes the kinetic profile of major T-2 toxin metabolites formed in an in vitro study using HepG2 cells, showing the progressive formation of this compound over 24 hours. nih.gov

Studies using liver microsomes from various species, including rats, mice, pigs, and humans, have also confirmed hydrolysis as a main metabolic pathway for the T-2 toxin, leading to the formation of metabolites like HT-2 and neosolaniol, which are precursors to this compound. nih.govnih.gov

Mammalian Cell Line Models (e.g., HepG2, VERO, CHO, Human Fibroblasts)

The biotransformation of T-2 toxin in mammalian systems is a critical area of study, with various cell line models utilized to elucidate the metabolic pathways. The human hepatoma cell line, HepG2, has been a primary model for these investigations. When HepG2 cells are exposed to T-2 toxin, it is rapidly metabolized, with over 90% conversion occurring within the first two hours. The primary metabolite formed is HT-2 toxin, accounting for over 95% of the biotransformation products. Following the initial hydrolysis to HT-2, further metabolites are produced over time. T2-triol reaches its peak concentration at approximately two hours, after which a time-dependent increase in the concentration of T2-tetraol is observed. The formation of T2-tetraol is understood to occur through the dealkylation of T2-triol or the deacetylation of metabolites derived from neosolaniol.

Studies using human cells in primary culture, such as human renal proximal tubule epithelial cells (RPTEC) and normal human lung fibroblasts (NHLF), have also provided insights into T-2 toxin metabolism. Both cell types can convert T-2 toxin into HT-2 toxin. However, further metabolic activity leading to the formation of neosolaniol was observed only in the renal cells, suggesting cell-type-specific metabolic capabilities. While the direct pathway to T2-tetraol was not the focus of this particular study, the formation of its precursors highlights the initial steps common across different human cell types.

Research on other mammalian cell lines, such as African green monkey kidney (Vero) cells and Chinese hamster ovary (CHO) cells, has also contributed to understanding the structure-activity relationship of T-2 toxin and its metabolites. Modification at the C-3 position of T-2 and T-2 tetraol significantly affects their potency, underscoring the importance of this structural feature in their biological activity. In CHO cells, T-2 toxin is about 300 times more potent at inhibiting protein synthesis than T-2 tetraol. This difference in potency is partly attributed to the lipophilicity of the molecules, which affects their ability to cross the cell membrane and interact with intracellular targets like ribosomes.

| Cell Line | Parent Compound | Key Metabolites Formed | Primary Metabolic Pathway to T2-Tetraol | Key Findings |

|---|---|---|---|---|

| HepG2 (Human Hepatoma) | T-2 Toxin | HT-2 Toxin, T2-Triol, Neosolaniol, T2-Tetraol | Dealkylation of T2-triol or deacetylation of neosolaniol-derived metabolites. | Rapid metabolism (>90% in 2h), with a time-dependent increase in T2-tetraol after 2 hours. |

| Human Fibroblasts (NHLF) | T-2 Toxin | HT-2 Toxin | Not detailed, but precursor formation confirmed. | Demonstrates the initial hydrolysis step of T-2 toxin metabolism. |

| VERO (Monkey Kidney) | T-2 Toxin | Metabolites with modified C-3 position studied. | Not the primary focus of the study. | Modification at the C-3 hydroxyl group of T-2 and T-2 tetraol significantly reduces potency. |

| CHO (Chinese Hamster Ovary) | T-2 Toxin | Not specified as a product, but used for comparative toxicity. | Not applicable. | T-2 toxin is significantly more potent than T-2 tetraol, suggesting potency is related to lipophilicity and cell uptake. |

Microbial Biotransformation (e.g., Rumen Microorganisms, Soil and Freshwater Bacteria)

Microorganisms play a significant role in the biotransformation and detoxification of T-2 toxin. Bacterial communities isolated from diverse soil and freshwater environments have demonstrated the ability to use T-2 toxin as a sole carbon source. The primary degradation pathway in these isolates involves the cleavage of acetyl moieties, leading to the production of HT-2 toxin and subsequently T-2 triol. Some of these bacterial communities possess the capability to further degrade T-2 triol into T-2 tetraol. A less common pathway involves the conversion of T-2 toxin to neosolaniol and then to 4-deacetyl neosolaniol, which can also be a precursor to T-2 tetraol. The complete degradation of the trichothecene (B1219388) nucleus has been observed in certain bacterial communities within 24 to 48 hours.

In the context of animal digestion, rumen microorganisms are crucial for detoxifying ingested mycotoxins. Anaerobic ruminal microorganisms are known to perform deacetylation and de-epoxidation of T-2 toxin. Specific bacteria, such as Butyrivibrio fibrisolvens, can degrade T-2 toxin into HT-2 toxin, T-2 triol, and neosolaniol. Other ruminal bacteria like Anaerovibrio lipolytica and Selenomonas ruminantium transform T-2 toxin into HT-2 toxin and T-2 triol. The pure culture Eubacterium BBSH 797, isolated from bovine rumen fluid, is capable of de-epoxidizing T-2 tetraol. The degradation of T-2 triol by this bacterium can proceed through two competing reactions: de-epoxidation or deacylation into T-2 tetraol, which is then subsequently de-epoxidized.

| Microbial Source | Example Organism/Community | Precursors to T2-Tetraol | Transformation Pathway | Key Findings |

|---|---|---|---|---|

| Soil and Freshwater Bacteria | Mixed Bacterial Communities (e.g., TS4, KS10) | T-2 Triol, 4-deacetyl neosolaniol | Side chain cleavage of acetyl groups from T-2 to HT-2 and T-2 triol, followed by further degradation to T-2 tetraol. | Some communities can completely degrade the trichothecene nucleus. Cometabolic interactions enhance degradation rates. |

| Rumen Microorganisms | Eubacterium BBSH 797 | T-2 Triol | Deacylation of T-2 triol to T-2 tetraol, which can then be de-epoxidized. | Demonstrates a key detoxification step in ruminants. |

| Rumen Microorganisms | Butyrivibrio fibrisolvens | T-2 Toxin, HT-2 Toxin, T-2 Triol | Stepwise deacetylation of T-2 toxin. The direct formation of T-2 tetraol was not the final product measured in this study. | Shows the production of immediate precursors to T-2 tetraol. |

Plant Biotransformation Systems (e.g., Oats, Wheat, Barley)

Plants possess metabolic machinery to detoxify xenobiotics, including mycotoxins like T-2. This "green liver" concept involves phase I and phase II biotransformation reactions. In wheat, T-2 toxin is readily absorbed and quickly hydrolyzed to HT-2 toxin. Further hydrolysis to T-2 triol and T-2 tetraol has also been observed in wheat roots and leaves treated with T-2 and HT-2 toxins. An untargeted metabolomics study on wheat identified a range of biotransformation products, confirming that hydrolysis is a key metabolic pathway alongside conjugation reactions.

Similarly, in oats, the metabolism of T-2 and HT-2 toxins leads to a variety of metabolites. Due to the rapid loss of the acetyl group at the C-4 position, most T-2 metabolites are identical to those of HT-2. The pathways involve hydrolysis, hydroxylation, and glucosylation. The formation of T-2 tetraol precursors through the loss of the isovaleryl group or acetyl group is a noted phase I metabolism route in oats. While T-2 and HT-2 toxins are more frequently found in oats and barley than in wheat, the metabolic pathways appear to share common features across these cereal grains. Studies on UK barley and oats have highlighted the significant presence of T-2 and HT-2 toxins, with agronomic factors influencing their concentration.

| Plant | Parent Compound | Key Metabolites Formed | Evidence for T2-Tetraol Formation | Key Findings |

|---|---|---|---|---|

| Wheat (Triticum durum, Triticum aestivum) | T-2 Toxin, HT-2 Toxin | HT-2 Toxin, T-2 Triol, T-2 Tetraol, various glucosides. | Direct observation of T-2 tetraol in cultured roots and leaves. | Rapid hydrolysis of T-2 to HT-2 is a primary step, followed by further hydrolysis. |

| Oats (Avena sativa) | T-2 Toxin, HT-2 Toxin | Hydrolysis products (e.g., Neosolaniol), hydroxylated and glycosylated forms. | Formation of T2-tetraol precursors through hydrolysis of ester groups is a key pathway. | Metabolism is dominated by hydroxylation and glucosylation processes. Oats often have higher contamination levels of T-2 and HT-2. |

| Barley (Hordeum vulgare) | T-2 Toxin, HT-2 Toxin | Metabolites similar to those in wheat and oats are expected. | Metabolic studies confirm pathways leading to hydrolysis products like those seen in wheat and oats. | Barley is frequently contaminated with T-2 and HT-2 toxins. |

Comparative Metabolic Profiles and Species-Specific Differences in this compound Formation

In vitro studies using liver microsomes from chickens, swine, goats, cows, rats, and humans have revealed important species-specific differences. While HT-2 toxin is the predominant metabolite across all these species, the subsequent hydroxylation and glucuronidation patterns vary significantly. For instance, 3'-OH-T-2 is the main hydroxylated product in chickens, cows, and rats, whereas 3'-OH-HT-2 is dominant in goats, swine, and humans. Chickens appear to have a lower capacity to metabolize and conjugate T-2 toxin compared to other species.

Ruminants, such as cows and goats, are generally more resistant to the toxic effects of T-2 toxin. This resistance is largely attributed to the extensive microbial degradation that occurs in the rumen, which can transform T-2 toxin into less toxic metabolites, including the de-epoxidized forms of T-2 triol and T-2 tetraol, before it is absorbed systemically. In contrast, non-ruminants rely on hepatic metabolism, where carboxylesterases and cytochrome P450 enzymes play a crucial role. The specific CYP enzymes involved in T-2 biotransformation differ among species, contributing to the varied metabolic profiles. For example, CYP3A22, CYP3A29, and CYP3A46 are important in pigs, while different sets of CYPs are involved in chickens and rabbits. These enzymatic differences directly impact the rate and pathway of T-2 tetraol formation and its subsequent detoxification.

| Species | Primary Metabolic Site | Key Metabolic Reactions | Notes on T2-Tetraol Pathway | Key Species-Specific Differences |

|---|---|---|---|---|

| Ruminants (e.g., Cows, Goats) | Rumen (Microbial), Liver | Microbial hydrolysis, de-epoxidation; Hepatic hydrolysis, conjugation. | Efficient microbial degradation in the rumen leads to less toxic metabolites, including de-epoxy T-2 tetraol. | High resistance due to extensive pre-systemic microbial metabolism. |

| Non-Ruminants (e.g., Swine, Humans) | Liver | Hydrolysis, hydroxylation (3'-OH-HT-2), glucuronidation. | Formation via stepwise hydrolysis of T-2, HT-2, and T-2 triol. | Metabolic profile dominated by hepatic enzymes; 3'-OH-HT-2 is a major hydroxylated product. |

| Poultry (e.g., Chickens) | Liver | Hydrolysis, hydroxylation (3'-OH-T-2). | Pathway exists but overall metabolic and conjugation capacity is lower. | Show a large amount of unmetabolized T-2, indicating lower metabolic efficiency. |

| Rodents (e.g., Rats) | Liver | Hydrolysis, hydroxylation (3'-OH-T-2). | Gender differences observed; intestinal microflora can also contribute to metabolism. | Metabolic profile can differ between males and females. |

Molecular Interactions and Cellular Biochemistry of T2 Tetraol

Ribosomal Binding and Inhibition of Protein Synthesis by T2 Tetraol

This compound, a member of the trichothecene (B1219388) mycotoxin family, is recognized for its cytotoxic effects, which are primarily attributed to its ability to inhibit protein synthesis. nih.gov This inhibition is a consequence of the molecule's interaction with the eukaryotic ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. Like other trichothecenes, this compound targets the ribosome, thereby disrupting the elongation step of protein synthesis. nih.gov

It is important to note that while the general mechanism of action is understood for trichothecenes, the specific potency can vary among different members of this family. Research has indicated that this compound is a less potent inhibitor of protein synthesis compared to its parent compound, the T-2 toxin.

Table 1: Comparative Potency of this compound and T-2 Toxin in Protein Synthesis Inhibition

| Compound | Relative Potency in Protein Synthesis Inhibition |

|---|---|

| T-2 Toxin | High |

| This compound | Low |

The primary target of this compound within the eukaryotic cell is the 60S ribosomal subunit, which is the larger of the two ribosomal subunits. nih.gov Trichothecenes, in general, bind to a pocket within the 28S ribosomal RNA (rRNA) of the 60S subunit. nih.gov This binding site is located at or near the peptidyl transferase center (PTC), which is the active site responsible for the formation of peptide bonds between amino acids.

The specificity of trichothecenes for the 60S subunit explains their selective toxicity towards eukaryotes, as prokaryotic ribosomes have a different structure (50S and 30S subunits). The interaction between this compound and the 60S subunit is a critical initiating event that leads to the subsequent disruption of protein synthesis.

The binding of this compound to the 60S ribosomal subunit directly interferes with the activity of the peptidyl transferase center. nih.gov The PTC catalyzes the transfer of the growing polypeptide chain from the peptidyl-tRNA (in the P-site) to the aminoacyl-tRNA (in the A-site). By binding to this crucial region, this compound can inhibit different stages of translation, including initiation, elongation, or termination. nih.gov

The interference with peptidyl transferase activity effectively halts the elongation of the polypeptide chain, leading to a global inhibition of protein synthesis. This disruption of a fundamental cellular process is a key contributor to the cytotoxicity of this compound.

Impact on Nucleic Acid Synthesis (DNA and RNA)

Secondary to its primary effect on protein synthesis, this compound can also impact the synthesis of nucleic acids, namely DNA and RNA. nih.gov This effect is generally considered to be a downstream consequence of the initial inhibition of protein synthesis. The production of proteins, including enzymes and regulatory factors, is essential for the replication of DNA and the transcription of RNA.

Modulation of Intracellular Signaling Pathways by this compound

The interaction of this compound with cellular components, particularly the ribosome, can trigger a cascade of intracellular signaling events. This "ribotoxic stress response" is initiated by the inhibition of protein synthesis and can lead to the activation of various stress-activated protein kinases. These signaling pathways can ultimately influence cellular processes such as inflammation, apoptosis (programmed cell death), and the cellular stress response.

Exposure to this compound can lead to the induction of oxidative stress within the cell. nih.gov Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. ROS are highly reactive molecules that can cause damage to cellular components, including lipids, proteins, and nucleic acids.

The cellular response to this compound-induced oxidative stress involves the activation of antioxidant defense mechanisms. However, if the level of oxidative stress exceeds the cell's antioxidant capacity, it can lead to cellular damage and contribute to the cytotoxic effects of the toxin.

One of the significant consequences of oxidative stress is lipid peroxidation, a process where ROS attack lipids in cell membranes, leading to lipid damage. nih.gov This process can compromise the integrity and function of cellular membranes. nih.gov

The mechanism of lipid peroxidation generally involves a chain reaction initiated by the abstraction of a hydrogen atom from a polyunsaturated fatty acid within the cell membrane. This generates a lipid radical, which can then react with oxygen to form a lipid peroxyl radical. This radical can, in turn, abstract a hydrogen atom from a neighboring lipid molecule, propagating the chain reaction. This process can lead to the formation of lipid hydroperoxides and other reactive products that can further contribute to cellular damage. While this compound can induce oxidative stress, which can lead to lipid peroxidation, some studies on the parent compound, T-2 toxin, have suggested that lipid peroxidation may not be the primary mechanism of its toxicity. nih.gov

Oxidative Stress Induction and Cellular Response

Production of Reactive Oxygen Species (ROS)

Exposure to T-2 toxin, the parent compound of this compound, leads to the generation of Reactive Oxygen Species (ROS), which are highly reactive chemicals formed from oxygen. wikipedia.orgyoutube.com This induction of ROS and the resulting oxidative stress are considered critical components of its toxicity. nih.gov The formation of ROS can lead to lipid peroxidation and damage to cellular macromolecules, including DNA, which can ultimately trigger apoptosis, or programmed cell death. nih.gov

The toxic effects are characterized by the generation of ROS, which contributes to a loss of mitochondrial membrane permeability and subsequent apoptosis. nih.gov Studies have demonstrated that T-2 toxin can inhibit mitochondrial function through the production of ROS. researchgate.net This disruption of the mitochondria, the cell's primary energy producers, is a key step in the apoptotic process initiated by the toxin. mdpi.com In various cell types, the apoptotic pathway induced by T-2 toxin is recognized as being mediated by ROS and linked to the mitochondria. researchgate.net

Regulation of Antioxidant Enzyme Systems

The increase in ROS due to T2-toxin exposure prompts a response from the cell's endogenous antioxidant enzyme systems, which exist to neutralize these harmful species. nih.govnih.gov Key enzymes in this defense system include Superoxide (B77818) Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx). nih.gov

Superoxide Dismutase (SOD): This enzyme catalyzes the conversion of the superoxide radical into oxygen and hydrogen peroxide. nih.gov

Catalase (CAT) and Glutathione Peroxidase (GPx): These enzymes are crucial for breaking down hydrogen peroxide into harmless substances like water, thus preventing further oxidative damage. nih.gov

Research on the effects of T-2 toxin has shown a decrease in the activity of these vital antioxidant enzymes. nih.gov For instance, exposure has been linked to decreased activity of SOD. nih.gov This suppression of the cell's natural antioxidant defenses can amplify the damage caused by the initial ROS production. researchgate.net The resulting oxidative stress and reduced antioxidant capacity are associated with the toxic effects observed in cells. nih.gov

| Enzyme/Component | Primary Function | Observed Effect of T-2 Toxin Exposure | Reference |

|---|---|---|---|

| Reactive Oxygen Species (ROS) | Cell signaling, but damaging at high levels. | Production is increased. | nih.govnih.gov |

| Superoxide Dismutase (SOD) | Converts superoxide radicals to hydrogen peroxide. | Activity is decreased. | nih.govnih.gov |

| Catalase (CAT) | Decomposes hydrogen peroxide to water and oxygen. | Activity is decreased. | nih.gov |

| Glutathione Peroxidase (GSH-Px) | Reduces hydrogen peroxide and lipid hydroperoxides. | Activity is decreased. | nih.gov |

Cell Cycle Perturbation and Apoptosis Induction Mechanisms at the Molecular Level

Trichothecenes like T-2 toxin are potent inducers of apoptosis (programmed cell death) and can cause cell cycle arrest. nih.govresearchgate.net The primary molecular action is the inhibition of protein synthesis, which occurs when the toxin binds to the 60S subunit of the ribosome, preventing the formation of polypeptide chains. nih.gov This disruption of a fundamental cellular process triggers secondary effects, including the disruption of DNA and RNA synthesis, leading to apoptosis. nih.govnih.gov

The apoptotic process induced by T-2 toxin involves multiple molecular signaling pathways. Key events include:

Mitochondrial Pathway Activation: T-2 toxin exposure leads to mitochondrial dysfunction, characterized by a loss of mitochondrial membrane potential. mdpi.commdpi.com This triggers the release of cytochrome c from the mitochondria into the cytoplasm. nih.govnih.gov

Caspase Activation: The released cytochrome c contributes to the formation of the apoptosome, which activates initiator caspases like caspase-9. nih.govmdpi.com This, in turn, activates executioner caspases, such as caspase-3, which carry out the dismantling of the cell. nih.govmdpi.com Studies have documented increased expression and activity of caspase-3, -8, and -9 following T-2 toxin treatment. nih.gov

Regulation by Bcl-2 Family Proteins: The process is regulated by the Bcl-2 family of proteins. T-2 toxin has been shown to increase the expression of the pro-apoptotic protein Bax while inhibiting the expression of the anti-apoptotic protein Bcl-2. nih.govmdpi.com

Cell Cycle Arrest: T-2 toxin can induce cell cycle arrest, preventing cells from progressing through the normal division cycle. This effect has been linked to altered expression of genes such as p53 and p21. researchgate.net

| Molecular Target/Event | Role in Apoptosis | Effect of T-2 Toxin | Reference |

|---|---|---|---|

| Bax | Pro-apoptotic protein | Expression increased | nih.govmdpi.com |

| Bcl-2 | Anti-apoptotic protein | Expression inhibited | nih.govmdpi.com |

| Caspase-3 | Executioner caspase | Activation and expression increased | nih.govmdpi.com |

| Caspase-9 | Initiator caspase (mitochondrial pathway) | Activation and expression increased | nih.gov |

| Cytochrome c | Released from mitochondria to trigger caspase activation | Translocation from mitochondria to cytoplasm is promoted | nih.govnih.gov |

| p53 | Tumor suppressor, regulates cell cycle | Activation can be altered | nih.govresearchgate.net |

Interactions with Inflammatory Pathways (e.g., MAPK signaling)

The inhibition of protein synthesis caused by the binding of trichothecenes to the ribosome can trigger a "ribotoxic stress response." researchgate.nettandfonline.com This response rapidly activates mitogen-activated protein kinases (MAPKs), which are critical signaling molecules involved in regulating cellular processes like inflammation, stress response, and apoptosis. tandfonline.comresearchgate.net

Several MAPK signaling cascades are activated by trichothecenes, including p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). researchgate.nettandfonline.comnih.gov The activation of these pathways is a key part of the toxic manifestation of these mycotoxins. nih.govnih.gov Specifically, oxidative stress induced by T-2 toxin can lead to the activation of the MAPK-JNK-c-Jun pathway, ultimately resulting in apoptosis. jst.go.jp Furthermore, ROS can directly activate the Ras-Raf-MEK-ERK branch of the MAPK signal transduction pathway, which also contributes to cell cycle arrest and apoptosis. nih.gov The activation of MAPKs by trichothecenes has been shown to correlate with and precede the onset of apoptosis. nih.gov

Interactions with Endogenous Molecules and Cellular Constituents

This compound and its parent compound, T-2 toxin, are part of the trichothecene mycotoxin family, which are notable for not requiring metabolic activation to exert their toxic effects. nih.gov They can directly interact with cellular components. nih.gov

The primary and most critical interaction is with the ribosome . nih.gov T-2 toxin specifically binds to the peptidyl transferase center on the 60S ribosomal subunit. nih.gov This interaction inhibits the elongation step of protein synthesis, effectively halting the production of new proteins, which is detrimental to actively dividing cells. nih.gov

Another major site of interaction is the mitochondria . T-2 toxin is known to be an inducer of mitochondrial dysfunction. nih.govmdpi.com It can inhibit mitochondrial protein synthesis and interfere with the mitochondrial electron transport system. researchgate.net This interaction leads to a decrease in the mitochondrial membrane potential, disrupts cellular energy (ATP) production, and promotes the generation of ROS, all of which are central to its role in inducing apoptosis. researchgate.netmdpi.comresearchgate.net

Structure Activity Relationships Sar in T2 Tetraol Research

Role of the 12,13-Epoxy Ring in Biological Activity

The 12,13-epoxy ring is a fundamental structural feature essential for the toxicity of trichothecenes, including T2 Tetraol and its precursors. Removal of this epoxide group generally results in a complete loss of toxicity. researchgate.netresearchgate.net This highlights the critical role of the epoxide ring in mediating the biological effects of these compounds. The epoxide ring is known to react with nucleophiles, and its reactivity is implicated in interactions with cellular components like DNA bases and proteins, contributing to the observed toxic actions. wikipedia.org Studies have shown that opening of the C-12,13-epoxy ring, along with modifications to the double bond between C-9 and C-10, can lead to a loss of cytotoxic activity. mdpi.com

Significance of Hydroxyl Group Positions on this compound Activity

Research on related trichothecenes indicates that a hydroxyl group at C-3 is very important for highly toxic effects, and modifications at this position can significantly affect the inhibition of protein synthesis. researchgate.netresearchgate.net For instance, replacing the 3-hydroxyl group of T-2 toxin with hydrogen caused a substantial decrease in activity. researchgate.net The presence of a hydroxyl group at C-4 can result in slightly lower toxicity compared to an acetoxy group at the same position. researchgate.net The presence of hydroxyl groups on C-15 tends to decrease toxicity when compared to an acetoxy group at this carbon. researchgate.net While this compound has hydroxyl groups at multiple positions, the absence of ester groups present in more toxic trichothecenes like T-2 toxin contributes to its reduced biological potency. nih.gov

Comparative Analysis of Biological Activities with Parent T-2 Toxin and Other Metabolites

This compound is a hydrolytic metabolite of T-2 toxin. tandfonline.commdpi.com The metabolic pathway of T-2 toxin typically involves the removal of ester groups through hydrolysis, leading to the formation of less toxic metabolites such as HT-2 toxin, T2-triol, and this compound. mdpi.commdpi.com

Studies comparing the biological activities of these compounds consistently show that T-2 toxin is the most potent, followed by HT-2 toxin, Neosolaniol (B1681912), T2-triol, and this compound, with this compound generally exhibiting significantly lower toxicity. nih.govresearchgate.net For example, this compound was found to be unable to induce apoptosis in the thymus in a study where T-2 toxin and some of its other metabolites did show this effect. nih.gov The decreased toxicity of this compound compared to T-2 toxin and HT-2 toxin is attributed to the hydrolysis of the ester groups at the C-4, C-8, and C-15 positions, leaving hydroxyl groups in their place. nih.gov

While this compound is less toxic than its precursors, it can still exhibit some biological activity. It has been shown to induce cell death and reduce proliferation and protein and DNA synthesis in primary human fibroblasts at certain concentrations. caymanchem.com However, its potency in these effects is considerably lower than that of T-2 toxin.

The following table summarizes the relative biological activities based on research findings:

| Compound | Structural Differences from T-2 Toxin | Relative Toxicity (compared to T-2 Toxin) | Key Biological Effects |

| T-2 Toxin | Parent compound | Highest | Potent inhibitor of protein synthesis, induces apoptosis |

| HT-2 Toxin | Hydrolysis of acetyl group at C-4 | Lower than T-2 toxin | Inhibitor of protein synthesis, induces apoptosis |

| Neosolaniol | Hydrolysis of isovaleryl group at C-8 | Lower than T-2 toxin and HT-2 toxin | Reduced ability to induce DNA fragmentation |

| T2-triol | Hydrolysis of acetyl groups at C-4 and C-15 | Lower than HT-2 toxin | Involved in metabolic pathway |

| This compound | Hydrolysis of ester groups at C-4, C-8, and C-15 (all removed) | Lowest among the listed metabolites | Reduced inhibition of protein synthesis, limited apoptosis induction |

Implications of Structural Modifications on Biochemical Effects

Structural modifications to the trichothecene (B1219388) skeleton, particularly the presence or absence of ester groups and the status of the 12,13-epoxy ring, have significant implications for their biochemical effects. The primary mechanism of action for highly toxic trichothecenes like T-2 toxin is the inhibition of protein synthesis by binding to the 60S ribosomal subunit. ontosight.aieuropa.eu This inhibition can lead to a cascade of downstream effects, including the disruption of DNA and RNA synthesis and the induction of apoptosis. wikipedia.orgmdpi.com

The reduced toxicity of this compound is directly linked to the hydrolysis of the ester groups present in T-2 toxin. The removal of the isovaleryl group at C-8 and the acetyl groups at C-4 and C-15 in T-2 toxin to yield the hydroxyl groups in this compound significantly diminishes its ability to effectively inhibit protein synthesis and induce apoptosis. nih.gov This suggests that the ester side chains play a crucial role in the interaction of the mycotoxin with its cellular targets, such as the ribosome. While the 12,13-epoxy ring is essential for toxicity, the nature and position of other substituents modulate the degree of this toxicity and the specific biochemical pathways affected. researchgate.netresearchgate.net The presence of hydroxyl groups at various positions in this compound, while increasing its polarity and solubility solubilityofthings.com, reduces its lipophilicity compared to esterified trichothecenes, potentially affecting its cellular uptake and interaction with biological targets.

The comparative analysis of this compound with its parent compound and other metabolites clearly demonstrates that the stepwise removal of ester groups through metabolic hydrolysis leads to a progressive decrease in biological activity. This highlights the importance of these functional groups for the full toxic potential of T-2 toxin and explains the significantly lower toxicity observed for this compound.

Advanced Analytical Methodologies for T2 Tetraol

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analysis of T2 tetraol, providing the necessary separation from parent toxins, other metabolites, and matrix components. The choice of technique often depends on the sample matrix, the required sensitivity, and the specific analytical objective.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of mycotoxins, including this compound and its parent compounds. Due to the lack of a strong chromophore in type-A trichothecenes, UV detection is generally not suitable for sensitive analysis. mdpi.com Consequently, HPLC methods for these compounds often employ derivatization to enable fluorescence detection or, more commonly, are coupled with mass spectrometry for sensitive and specific detection. mdpi.combiotechrep.irbiotechrep.irnih.gov

In a method developed for the simultaneous determination of T-2 toxin and its metabolites in layer feed, a Pursuit XRs Ultra 2.8 HPLC column was utilized. nih.gov The separation was achieved using a gradient elution with 0.13 mM ammonium (B1175870) acetate (B1210297) as the aqueous mobile phase (eluent A) and methanol (B129727) as the organic mobile phase (eluent B). nih.gov This approach allows for the effective separation of T-2 toxin, HT-2 toxin, neosolaniol (B1681912), T-2 triol, and this compound. nih.gov

Table 1: Example HPLC Parameters for the Analysis of T-2 Toxin Metabolites, including this compound

| Parameter | Condition |

|---|---|

| Column | Pursuit XRs Ultra 2.8 |

| Mobile Phase A | 0.13 mM Ammonium Acetate in Water |

| Mobile Phase B | Methanol |

| Detection | Tandem Mass Spectrometry (MS/MS) |

This table is based on data from a study on the analysis of T-2 toxin and its metabolites in layer feed. nih.gov

Gas Chromatography (GC) is another powerful technique for the analysis of trichothecenes. However, due to the low volatility of these mycotoxins, a derivatization step is required prior to analysis. nih.govoptica.orgqub.ac.uk This process modifies the polar functional groups of the analytes, increasing their volatility and making them amenable to GC separation. researchgate.netphenomenex.comresearchgate.net Common derivatization reactions include silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com

For a more comprehensive analysis of trichothecenes, a generic approach can be employed where compounds like T-2 toxin are hydrolyzed to their core structures, such as the tetraol, and then reacetylated for GC analysis. optica.org This allows for a more uniform response and detection of the entire class of related compounds. optica.org The analysis is typically performed on a capillary column, such as a DB-5ms, with helium as the carrier gas. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including improved resolution, shorter analysis times, and increased sensitivity. mdpi.comresearchgate.net These enhancements are due to the use of smaller stationary phase particles (typically less than 2 µm). UPLC systems, often coupled with fluorescence detection (FLD) or mass spectrometry, are widely used for mycotoxin analysis. mdpi.comresearchgate.netmdpi.com

For the analysis of T-2 and HT-2 toxins, a UPLC-FLD method has been developed which involves a derivatization step with 1-anthroylnitrile and 4-dimethylaminopyridine (B28879) to form fluorescent derivatives. mdpi.com While this specific method was focused on the parent toxins, the high resolving power of UPLC makes it well-suited for separating a wider range of metabolites, including this compound, in complex samples. When coupled with mass spectrometry (UPLC-MS/MS), it provides a highly sensitive and selective platform for the simultaneous determination of multiple mycotoxins. mdpi.com

Mass Spectrometry (MS) Applications for Identification and Quantification

Mass Spectrometry (MS) is an indispensable tool for the definitive identification and accurate quantification of this compound. Its high selectivity and sensitivity allow for the detection of trace levels of the compound in various biological and environmental samples.

The coupling of liquid chromatography with mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS) and Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF MS), represents the state-of-the-art for mycotoxin analysis. nih.govnih.govdtic.milnih.govmdpi.comlcms.czdiva-portal.orgmdpi.comunipd.itnih.gov These techniques provide structural information and allow for highly selective and sensitive quantification.

A sensitive LC-QTOF MS method has been successfully applied for the structural elucidation and quantification of T-2 toxin biotransformation products, including this compound, in cell culture experiments. nih.gov In this method, analytical standards of this compound were used to optimize the MS parameters. nih.gov The protonated adduct [M+H]⁺ of this compound was observed at an m/z of 299.1495, with a major product ion peak at m/z 285.4261 in the MS/MS fragmentation pattern. nih.gov

LC-MS/MS methods operating in Multiple Reaction Monitoring (MRM) mode are commonly used for the simultaneous quantification of T-2 toxin and its metabolites. nih.gov In a study analyzing these compounds in layer feed, ammonium adducts were used as precursor ions for detection in the positive ionization mode. nih.gov

Table 2: Mass Spectrometric Parameters for this compound Analysis by LC-Q-TOF MS

| Parameter | Value |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| Precursor Ion ([M+H]⁺) | m/z 299.1495 |

| Major Product Ion | m/z 285.4261 |

| Instrumentation | Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer |

This table is based on data from a study on the biotransformation of T-2 toxin. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the confirmation and quantification of trichothecenes. nih.govoptica.org As with GC alone, a derivatization step is essential to make the analytes volatile. nih.gov Silylation is a common derivatization technique where reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to create trimethylsilyl (TMS) derivatives of the polar hydroxyl groups. sigmaaldrich.comnih.govnih.govbrjac.com.br

The resulting TMS-derivatized this compound can then be readily separated by GC and detected by the mass spectrometer. The electron impact (EI) ionization in GC-MS produces characteristic fragmentation patterns that can be used for definitive identification by comparing the obtained spectra with spectral libraries. This technique offers high sensitivity and specificity, although the sample preparation can be more laborious compared to LC-MS methods due to the derivatization requirement. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of this compound, providing highly accurate mass measurements that are critical for confirming its elemental composition. uleth.ca Unlike standard mass spectrometry, HRMS instruments, such as the Q-Exactive Orbitrap, can determine the mass of a molecule with exceptional precision, typically with a mass error of less than 5 parts per million (ppm). mdpi.comcolostate.edu

For this compound (C₁₅H₂₂O₆), the theoretical exact mass is 298.14163 Da. science.gov HRMS analysis consistently yields a measured mass that is extremely close to this theoretical value, allowing for confident identification even in complex biological matrices like urine. mdpi.com In positive electrospray ionization (ESI) mode, this compound readily forms stable adducts, such as the ammonium adduct [M+NH₄]⁺ or the protonated molecule [M+H]⁺. mdpi.com The high accuracy of HRMS allows researchers to distinguish this compound from other co-eluting compounds that may have the same nominal mass but a different elemental formula. unp.edu.ar

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₅H₂₂O₆ | Defines the elemental composition of this compound. science.gov |

| Theoretical Exact Mass | 298.14163 Da | The calculated mass based on the most abundant isotopes of its constituent atoms. science.gov |

| Observed Mass ([M+H]⁺) | ~299.1495 Da | Experimentally determined mass of the protonated molecule. |

| Typical Mass Accuracy | < 2 ppm | High accuracy confirms the elemental formula and increases confidence in identification. mdpi.com |

Tandem Mass Spectrometry (MS2, MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS or MS²) is a powerful technique that provides structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. core.ac.uk This process involves multiple stages of mass analysis, greatly enhancing specificity and aiding in the structural elucidation of compounds like this compound. science.gov

In a typical MS/MS experiment for this compound, the protonated molecule ([M+H]⁺, m/z 299.1) or another adduct is isolated in the first mass analyzer. science.gov This precursor ion is then subjected to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), causing it to break apart in a predictable manner. science.gov The resulting fragment ions (product ions) are then analyzed in a second mass analyzer.

The fragmentation pattern of this compound is characteristic of its trichothecene (B1219388) core structure. Common fragmentation pathways involve neutral losses of water (H₂O) molecules from its multiple hydroxyl groups. For instance, a precursor ion of the dehydrated molecule [M-H₂O+H]⁺ at m/z 281.138 has been observed. nottingham.ac.uk The analysis of these fragmentation patterns is crucial for distinguishing this compound from its isomers and other related trichothecene metabolites.

| Precursor Ion (m/z) | Adduct | Collision Energy (NCE) | Major Product Ions (m/z) | Interpretation |

|---|---|---|---|---|

| 299.1495 | [M+H]⁺ | 35% | 281.1389, 263.1283, 245.1177 | Sequential losses of water (H₂O) molecules. |

| 297.1344 | [M-H]⁻ | 15-40% | 219.1021, 201.0342 | Characteristic fragments from the trichothecene skeleton in negative mode. |

| 281.138 | [M-H₂O+H]⁺ | N/A | 251.1281, 177.0909, 145.1021, 129.0704, 105.0701 | Further fragmentation of the dehydrated precursor ion. nottingham.ac.uk |

Utility of Online Hydrogen/Deuterium (B1214612) (H/D) Exchange

Online hydrogen/deuterium (H/D) exchange coupled with mass spectrometry is a valuable technique for probing the structure of molecules by identifying the number of labile hydrogens. acs.org Labile hydrogens, such as those in hydroxyl (-OH) or amine (-NH) groups, can readily exchange with deuterium when the sample is introduced into a deuterated solvent like deuterium oxide (D₂O). This exchange results in a predictable mass shift for each labile proton replaced by a deuteron.

For this compound, which possesses four hydroxyl groups, H/D exchange can serve as a powerful confirmatory tool. Each of the four hydroxyl protons is labile and can be exchanged for a deuterium atom. This would result in a mass increase of approximately 4 Da for the fully deuterated molecule.

The utility of this technique lies in its ability to:

Confirm the number of hydroxyl groups: Observing a mass shift corresponding to four exchanged protons provides strong evidence for the tetraol structure.

Distinguish between isomers: It can help differentiate this compound from structural isomers that may have a different number of exchangeable hydrogens.

Aid in metabolite identification: When analyzing metabolites, H/D exchange can quickly determine if metabolic transformations have occurred at the hydroxyl positions. acs.org

This method enhances throughput and provides an additional layer of structural information that is complementary to HRMS and MS/MS data. acs.org

Spectroscopic Characterization and Structural Elucidation Techniques

Spectroscopic techniques are indispensable for the complete structural elucidation of this compound. While mass spectrometry provides information on mass and elemental formula, methods like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the connectivity of atoms, functional groups, and electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, HMBC, NOESY, J-resolved)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise three-dimensional structure of organic molecules like this compound in solution. A full suite of 1D and 2D NMR experiments is required to unambiguously assign all the proton (¹H) and carbon (¹³C) signals of its complex tetracyclic trichothecene framework.

1D NMR (¹H and ¹³C): 1D ¹H NMR provides information on the chemical environment of each proton, their integration (number of protons), and their coupling to neighboring protons. 1D ¹³C NMR reveals the number of unique carbon atoms in the molecule.

2D Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other (typically on adjacent carbons), helping to piece together fragments of the carbon skeleton.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to, providing definitive ¹H-¹³C one-bond correlations.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, even if they are not directly connected through bonds. This information is vital for determining the relative stereochemistry of the molecule.

J-resolved Spectroscopy: This technique separates chemical shift information from spin-spin coupling (J-coupling) information into two different dimensions, simplifying complex multiplets and allowing for accurate measurement of coupling constants.

A complete NMR analysis, similar to that performed on the parent T-2 toxin, is necessary to verify the stereochemistry and confirm the relative assignment of all protons and carbons in this compound.

| NMR Technique | Information Provided for this compound Structure |

|---|---|

| 1D ¹H & ¹³C | Identifies all unique proton and carbon environments. |

| 2D COSY | Establishes proton-proton (H-H) connectivity through bonds. |

| 2D HSQC/HMQC | Correlates protons to their directly attached carbons (¹JCH). |

| 2D HMBC | Shows long-range (2-3 bond) correlations between protons and carbons, key for assembling the full structure. |

| 2D NOESY | Reveals through-space proximity of protons, defining the molecule's stereochemistry and conformation. |

| J-resolved | Simplifies complex signals and allows precise measurement of coupling constants (J-values). |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is characterized by the presence of its key functional groups.

The most prominent feature in the IR spectrum of this compound would be a very strong and broad absorption band in the region of 3500-3200 cm⁻¹. This is characteristic of the O-H stretching vibration of the multiple hydrogen-bonded hydroxyl groups. Other expected absorptions include C-H stretching from the alkyl framework (typically below 3000 cm⁻¹), C-O stretching from the alcohol and ether linkages (in the 1260-1000 cm⁻¹ region), and a moderate band for the C=C stretching of the double bond within the cyclohexene (B86901) ring (around 1680-1640 cm⁻¹).

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| O-H (Alcohol) | 3500 - 3200 (Broad, Strong) | Stretching (H-bonded) |

| C-H (sp³) | 3000 - 2850 | Stretching |

| C=C (Alkene) | 1680 - 1640 | Stretching |

| C-O (Alcohol, Ether) | 1260 - 1000 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. This technique is most informative for molecules containing chromophores, particularly conjugated π-electron systems.

The core structure of this compound contains an isolated carbon-carbon double bond (C=C) within the trichothecene ring system. Isolated double bonds typically absorb strongly in the far-UV region (around 170-190 nm). This absorption is often below the analytical cutoff (~200 nm) of standard laboratory UV-Vis spectrophotometers. Therefore, this compound is not expected to exhibit significant or characteristic absorption bands in the standard UV-Vis range of 200-800 nm. While it can be detected by UV detectors in liquid chromatography systems, its UV-Vis spectrum is generally not considered a primary tool for its structural elucidation.

Immunological Assays for Related Trichothecenes (e.g., ELISA)

Immunological assays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are widely used for the screening of mycotoxins due to their high sensitivity, specificity, and throughput. While direct ELISA methods specifically for this compound are not commonly reported in the literature, the principles have been applied extensively to related trichothecenes, providing a framework for potential assay development. The primary challenge in developing such an assay is the production of antibodies with high affinity and specificity to the target molecule.

Research into antibody production for T2 toxin metabolites has shown mixed results. An attempt to produce antibodies by immunizing animals with a this compound-bovine serum albumin conjugate did not yield antibodies specific to this compound. nih.gov However, successful antibody production has been achieved for a derivative, this compound tetraacetate. nih.govconsensus.app An antibody raised against a this compound tetraacetate conjugate demonstrated high specificity for this derivative, with minimal cross-reactivity to other related toxins. nih.govconsensus.app

The cross-reactivity of antibodies is a critical parameter in immunological assays, determining the assay's specificity. For instance, an antibody developed for HT-2 toxin, a related trichothecene, showed significant cross-reactivity with T-2 toxin but very low cross-reactivity with T2 triol and other metabolites. nih.gov This highlights the nuanced specificity that can be achieved and the importance of thorough characterization of any antibody intended for analytical use.

The following table summarizes the cross-reactivity profile of an antibody produced against HT-2 toxin, illustrating the varying degrees of recognition for different trichothecenes.

| Compound | Relative Cross-Reactivity (%) |

| HT-2 toxin | 100 |

| T-2 toxin | 25 |

| iso-T-2 toxin | 10 |

| acetyl-T-2 toxin | 3.3 |

| 3'-OH HT-2 | 0.25 |

| 3'-OH T-2 | 0.15 |

| T-2 triol | 0.12 |

| 3'-OH acetyl-T-2 | 0.08 |

| Data sourced from Fan, T. S., et al. (1987). nih.gov |

In contrast, the antibody developed against this compound tetraacetate was found to be highly specific, with less than 0.1% cross-reactivity with T-2 toxin, HT-2 toxin, acetyl-T-2 toxin, diacetoxyscirpenol, and deoxynivalenol. nih.govconsensus.app This high degree of specificity is desirable for quantitative analysis as it minimizes the potential for false positives from related compounds.

Strategies for Sample Preparation and Clean-up in Complex Biological and Environmental Matrices

Effective sample preparation is a prerequisite for accurate analysis of this compound, especially in complex matrices such as food, feed, and biological fluids. The primary goals of sample preparation are to extract the analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.

Common initial extraction steps for trichothecenes from solid samples like cereals involve the use of organic solvents, such as mixtures of acetonitrile (B52724) or methanol with water. nih.govresearchgate.net For biological fluids, liquid-liquid extraction (LLE) is a conventional and efficient technique. tiaft.org

Subsequent clean-up steps are often necessary to remove co-extracted matrix components that can interfere with the final analysis, particularly in chromatographic methods. Solid-phase extraction (SPE) is a widely used clean-up technique. However, for mycotoxin analysis, immunoaffinity column (IAC) clean-up has emerged as a superior method due to its high selectivity. nih.gov

Immunoaffinity columns (IACs) utilize monoclonal or polyclonal antibodies immobilized on a solid support to selectively capture the target analyte from a sample extract. This technique offers a high degree of specificity and can significantly improve the accuracy and sensitivity of subsequent analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.gov

The general procedure for IAC clean-up involves:

Loading: The sample extract is passed through the column.

Binding: The target mycotoxin binds specifically to the antibodies on the solid support.

Washing: The column is washed with a buffer to remove unbound matrix components and impurities.

Elution: A solvent is used to disrupt the antibody-antigen binding and elute the purified mycotoxin.

IACs have been successfully applied to the analysis of various trichothecenes, including T-2 and HT-2 toxins. researchgate.netnih.gov The high specificity of the antibodies in the column ensures that only the target analyte or a narrow range of related compounds are retained, resulting in a much cleaner extract for analysis. researchgate.net This is particularly beneficial for trace-level analysis where matrix effects can be a significant source of error. nih.gov The use of IACs has been shown to be essential for definitive measurements in regulatory control, providing better repeatability and lower limits of quantification compared to methods without this clean-up step. nih.gov

The capacity of an immunoaffinity column, which is the maximum amount of toxin it can bind, is an important parameter. For example, commercially available columns for T-2 toxin have capacities in the microgram range. mdpi.com Research has also focused on the development of multi-mycotoxin IACs, which contain a mixture of antibodies to simultaneously clean up several mycotoxins from a single sample extract. nih.gov

The following table provides an overview of recovery rates and limits of detection for T-2 and HT-2 toxins in various cereal grains using an immunoaffinity column clean-up method coupled with HPLC.

| Cereal Matrix | Toxin | Spiking Level (µg/kg) | Average Recovery (%) | Limit of Detection (µg/kg) |

| Wheat | T-2 | 25 - 500 | 70 - 100 | 5 |

| Wheat | HT-2 | 25 - 500 | 70 - 100 | 3 |

| Maize | T-2 | 25 - 500 | 70 - 100 | 5 |

| Maize | HT-2 | 25 - 500 | 70 - 100 | 3 |

| Barley | T-2 | 25 - 500 | 70 - 100 | 5 |

| Barley | HT-2 | 25 - 500 | 70 - 100 | 3 |

| Data adapted from Pascale, M., et al. (2003). researchgate.net |

While these data pertain to T-2 and HT-2 toxins, the principles and methodologies are directly applicable to the development of analytical methods for this compound, provided that specific antibodies can be produced and immobilized. The high specificity demonstrated by the antibody against this compound tetraacetate suggests that the development of a dedicated immunoaffinity column for this compound is a feasible and promising strategy for its trace-level analysis in complex samples.

Synthetic Methodologies and Chemical Derivatization of T2 Tetraol

Laboratory Synthesis Approaches for T2 Tetraol and its Analogs

The laboratory synthesis of this compound, the parent compound of a group of trichothecene (B1219388) mycotoxins that includes the highly toxic T-2 toxin, has been successfully described. One notable approach involves the synthesis of its tetra-acetate, also known as neosolaniol (B1681912) diacetate. This multi-step process represents a significant achievement in the complex chemistry of trichothecenes, providing a route to obtain this key compound for research and analytical purposes.

While specific synthetic routes for a wide range of this compound analogs are not extensively detailed in the literature, the modification of related trichothecenes provides insight into potential strategies. For instance, C-3-modified analogs of T-2 and T-2 tetraol have been created to study structure-activity relationships. researchgate.net These modifications include the introduction of a 3-tetrahydropyranyl group and a deoxygenated species, demonstrating that the core structure of this compound can be chemically altered to produce various analogs. researchgate.net

Table 1: Key Aspects of this compound Synthesis

| Aspect | Description | Source(s) |

|---|---|---|

| Synthetic Target | This compound (1) | |

| Intermediate Form | Synthesized as its tetra-acetate (neosolaniol diacetate) | |

| Significance | Provides a method to obtain the parent compound of the T-2 toxin group for further study. |

| Analog Synthesis | C-3 position modifications have been performed on this compound to create analogs. | researchgate.net |

Chemical Derivatization for Enhanced Analytical Detection (e.g., for GC, fluorescence detection)

Due to its multiple polar hydroxyl functional groups, this compound is not sufficiently volatile for direct analysis by gas chromatography (GC). researchgate.netphenomenex.com Chemical derivatization is therefore a necessary step to modify the analyte, increasing its volatility and improving its chromatographic behavior and detectability. researchgate.netjfda-online.com

For Gas Chromatography (GC):

The primary goal of derivatization for GC is to replace the active hydrogens in the hydroxyl (-OH) groups with non-polar functional groups, which reduces intermolecular hydrogen bonding and allows the compound to vaporize at lower temperatures without thermal decomposition. researchgate.netphenomenex.com

Silylation: This is a common derivatization technique where a trimethylsilyl (B98337) (TMS) group replaces the active hydrogens. phenomenex.comsigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS), are effective for this purpose. sigmaaldrich.com The reaction converts the multiple hydroxyl groups of this compound into their corresponding TMS-ethers, making the molecule amenable to GC analysis. The derivatization of deepoxy this compound for GC-mass spectrometry (MS) analysis has been successfully performed, indicating the applicability of this method to the this compound structure. nih.govnih.gov

Acylation: This method involves introducing an acyl group. The use of fluorinated anhydrides can convert hydroxyl groups into their fluoroacyl derivatives, which can enhance volatility. jfda-online.com

Table 2: Common Derivatization Reagents for GC Analysis of Hydroxylated Compounds

| Derivatization Method | Reagent Class | Example Reagent | Target Functional Group |

|---|---|---|---|

| Silylation | Silylating Agents | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl (-OH) |

| Acylation | Acylating Agents | Fluorinated Anhydrides (e.g., Trifluoroacetic anhydride) | Hydroxyl (-OH) |

For Fluorescence Detection:

For analysis using high-performance liquid chromatography (HPLC) with fluorescence detection, a fluorescent label must be attached to the this compound molecule, as it is not naturally fluorescent. This pre-column derivatization significantly enhances detection sensitivity. researchgate.nettaylorfrancis.com Although studies may focus on the related T-2 and HT-2 toxins, the reagents used target hydroxyl groups and are therefore applicable to this compound. researchgate.net

Fluorescent Labeling Reagents: Reagents such as 1-naphthoyl chloride (1-NC), 2-naphthoyl chloride (2-NC), and pyrene-1-carbonyl cyanide (PCC) have been used to derivatize T-2 and HT-2 toxins. researchgate.net The reaction is typically carried out in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). These reagents react with the hydroxyl groups on the trichothecene core to form highly fluorescent esters, enabling trace-level detection. researchgate.net

Preparation of Deepoxy Metabolites of this compound

The de-epoxidation of the 12,13-epoxy group is a significant detoxification pathway for trichothecenes in biological systems. The resulting deepoxy metabolites, such as deepoxy this compound, can be prepared in the laboratory for toxicological studies and as analytical standards.

A described method for producing deepoxy this compound involves in vitro fermentation using microorganisms. nih.govnih.gov

Method: The process utilizes bovine rumen microorganisms under anaerobic conditions. nih.govnih.gov The T-2 toxin is introduced into this fermentation system, where the microorganisms metabolize it through various steps, including hydrolysis and ultimately de-epoxidation, to yield a range of metabolites.

Purification: Following fermentation, deepoxy this compound is isolated and purified from the complex mixture. The purification process typically involves a combination of normal and reverse-phase high-pressure liquid chromatography (HPLC). nih.govnih.gov

Confirmation: The identity of the purified deepoxy this compound is confirmed through analytical techniques, including capillary gas chromatography and mass spectrometry of its derivatized form. nih.govnih.gov This biological method provides a direct route for preparing this specific metabolite. nih.govnih.gov The presence of deepoxy T-2 tetraol has also been confirmed in cow urine, highlighting its formation in vivo. acs.org

Table 3: Summary of Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| T-2 Toxin | - |

| HT-2 Toxin | - |

| Neosolaniol Diacetate | - |

| Deepoxy this compound | - |

| 1-naphthoyl chloride | 1-NC |

| 2-naphthoyl chloride | 2-NC |

| Pyrene-1-carbonyl cyanide | PCC |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA |

| Trimethylchlorosilane | TMCS |

Theoretical and Computational Chemistry in T2 Tetraol Research

Quantum Chemical Studies of T2 Tetraol